molecular formula C11H19NO2 B115845 tert-Butyl N,N-diallylcarbamate CAS No. 151259-38-0

tert-Butyl N,N-diallylcarbamate

Cat. No. B115845
M. Wt: 197.27 g/mol
InChI Key: RRIPHUBKNVVTBM-UHFFFAOYSA-N
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Description

Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .


Molecular Structure Analysis

The molecular structure of tert-Butyl N,N-diallylcarbamate is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .


Chemical Reactions Analysis

Tert-Butyl N,N-diallylcarbamate is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .


Physical And Chemical Properties Analysis

Tert-Butyl N,N-diallylcarbamate is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Mestehdi et al. (2022) utilized a compound similar to tert-Butyl N,N-diallylcarbamate, specifically tert-butyl acetylcarbamate, to demonstrate its synthesis via a green method and its crystal structure. The research highlighted the molecule's dimer formation and the significant contribution of H⋯H and O⋯H contacts in its crystal packing, as revealed through Hirshfeld surface analysis (Mestehdi et al., 2022).

Applications in Organic Synthesis

  • Xu and Appella (2006) developed a practical synthesis method for a compound structurally related to tert-Butyl N,N-diallylcarbamate. Their work focused on synthesizing optically active trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting its potential as a scaffold for chiral ligands and modified backbone units in peptide nucleic acids (Xu & Appella, 2006).

Versatility in Organic Transformations

  • Kumar and Kaushik (2007) discussed the applications of tert-Butyl-N-chlorocyanamide, which shares a similar tert-butyl carbamate structure, in various organic transformations. This compound was found highly versatile for chlorination and oxidation reactions in organic synthesis (Kumar & Kaushik, 2007).

Thermodynamic Properties

  • Zeng et al. (2011) studied the thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, closely related to tert-Butyl N,N-diallylcarbamate. Their research provided detailed insights into the molar heat capacities, melting point, and thermodynamic functions of this compound (Zeng et al., 2011).

Conformational Studies

  • Deetz et al. (2002) explored the conformational aspects of tert-butyl N-(2-thiazyl)carbamate, demonstrating how the carbamate conformation can be switched using a hydrogen bonding template. This study is relevant for understanding the conformational dynamics of tert-butyl carbamates (Deetz et al., 2002).

Safety And Hazards

Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl N,N-bis(prop-2-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIPHUBKNVVTBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408412
Record name tert-Butyl N,N-diallylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N,N-diallylcarbamate

CAS RN

151259-38-0
Record name tert-Butyl N,N-diallylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JM Muñoz‐Molina, TR Belderrain… - Advanced Synthesis & …, 2008 - Wiley Online Library
The reaction of carbon tetrachloride (CCl 4 ) with various 1,6‐heptadienes catalyzed by copper homoscorpionate complexes affords cyclization products in moderate to high yields. The …
Number of citations: 55 onlinelibrary.wiley.com
B Autenrieth, W Frey… - Chemistry–A European …, 2012 - Wiley Online Library
A dicationic ruthenium–alkylidene complex [Ru(dmf) 3 (IMesH 2 )(CH‐2‐(2‐PrO)‐C 6 H 4 )][(BF 4 ) 2 ] (1; IMesH 2 =1,3‐dimesitylimidazolin‐2‐ylidene) has been prepared and used in …
J Pastva, J Čejka, N Žilková, O Mestek… - Journal of Molecular …, 2013 - Elsevier
New heterogeneous, reusable catalysts for olefin metathesis have been prepared by immobilizing the Hoveyda–Grubbs first generation type alkylidene (commercially available as the …
Number of citations: 12 www.sciencedirect.com
L Yang, M Mayr, K Wurst… - Chemistry–A European …, 2004 - Wiley Online Library
The synthesis of novel ruthenium‐based metathesis catalysts containing the saturated 1,3‐bis(2,4,6‐trimethylphenyl)‐3,4,5,6‐tetrahydropyrimidin‐2‐ylidene ligand, that is, [RuCl 2 (NHC…
CL Ricardo - 2011 - search.proquest.com
Copper-catalyzed regeneration in atom transfer radical addition (ATRA) utilizes reducing agents, which continuously regenerate the activator (Cu I) from the deactivator (Cu II) species. …
Number of citations: 3 search.proquest.com
J Pastva - 2017 - dspace.cuni.cz
The main objective of this work was to evidence versatile applications of ordered siliceous mesoporous materials, especially in adsorption and catalysis. For these reasons four …
Number of citations: 0 dspace.cuni.cz
T Pintauer - European Journal of Inorganic Chemistry, 2010 - Wiley Online Library
Transition‐metal‐catalyzed atom‐transfer radical addition (ATRA) and cyclization (ATRC) are considered fundamental reactions in organic chemistry for the formation of C–C bonds …
A Dewaele, F Verpoort, B Sels - ChemCatChem, 2016 - Wiley Online Library
A plethora of strategies for immobilizing well‐defined metathesis catalysts on solid supports have been developed over the past decades. Whereas most reviews on classical …
C Ricardo, T Pintauer - Chemical communications, 2009 - pubs.rsc.org
Exceptional activity of [CuII(TPMA)Cl][Cl] (TPMA = tris(2-pyridylmethyl)amine) complex in atom transfer radical addition (ATRA) of CCl4 to 1,6-dienes followed by sequential atom …
Number of citations: 22 pubs.rsc.org
WT Eckenhoff, T Pintauer - Catalysis Reviews, 2010 - Taylor & Francis
This article reports on recent advances in the area of catalyst regeneration in copper mediated atom transfer radical addition (ATRA) and cyclization (ATRC) reactions using free‐radical …
Number of citations: 189 www.tandfonline.com

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